molecular formula C13H24O2 B158905 Oxacyclotetradecan-2-one CAS No. 1725-04-8

Oxacyclotetradecan-2-one

Cat. No. B158905
CAS RN: 1725-04-8
M. Wt: 212.33 g/mol
InChI Key: IUDIJIVSWGWJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxacyclotetradecan-2-one is a cyclic ketone that has gained significant attention in the field of organic chemistry due to its unique structure and properties. The compound is also known as 14-membered lactone and is synthesized through various methods. Oxacyclotetradecan-2-one has potential applications in scientific research, especially in the fields of biochemistry and physiology.

Scientific Research Applications

1. Proton-Driven Self-Assembled Systems

Oxacyclotetradecan-2-one, in its protonated forms, plays a role in host-guest chemistry. It forms acid-driven adducts in solution with certain metal complexes. These adducts exhibit distinct optical outputs that behave according to logic gate functions like XOR and XNOR, demonstrating potential in molecular electronics and photonics (Bergamini et al., 2004).

2. Chelation of Heavy Metal Ions

It is an ideal ligand for chelating heavy metal ions such as Ni 2+ and Cu 2+. The chelation process influences the preference for high or low spin configurations in metal complexes, which is crucial in understanding the properties and behaviors of these complexes (Buysser et al., 2005).

3. Reactivity Towards Reductants and DNA

This compound, when forming complexes with certain metals, shows reactivity towards various reductants and DNA. This reactivity is significant in the field of bioinorganic chemistry, providing insights into how these complexes interact with biological molecules (Bakac & Wang, 2000).

4. Antibiotic Biosynthesis

It is involved in the biosynthesis of important antibiotics like Oxytetracycline, a broad-spectrum antibiotic. Understanding its role in antibiotic biosynthesis can lead to advancements in pharmaceuticals and drug development (Pickens & Tang, 2010).

5. Spectroscopic Identification in Metal Complexes

Its derivatives have been used in spectroscopic studies to identify and characterize metal complexes. These studies contribute to the field of coordination chemistry and materials science (Prakash et al., 2015).

6. Proteolytic Activity

The Cu(II) complex of a derivative shows significant proteolytic activity. This has implications in biochemistry and could be utilized in the study of protein interactions and enzymatic activities (Jang & Suh, 2008).

7. Mycoremediation Technique

It plays a role in the biodegradation of antibiotics in the environment, which is crucial in addressing the issue of pharmaceutical contaminants. Understanding this process can lead to effective bioremediation strategies (Migliore et al., 2012).

properties

CAS RN

1725-04-8

Product Name

Oxacyclotetradecan-2-one

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

oxacyclotetradecan-2-one

InChI

InChI=1S/C13H24O2/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-15-13/h1-12H2

InChI Key

IUDIJIVSWGWJNV-UHFFFAOYSA-N

SMILES

C1CCCCCCOC(=O)CCCCC1

Canonical SMILES

C1CCCCCCOC(=O)CCCCC1

melting_point

27.5°C

Other CAS RN

1725-04-8

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxacyclotetradecan-2-one
Reactant of Route 2
Oxacyclotetradecan-2-one
Reactant of Route 3
Oxacyclotetradecan-2-one
Reactant of Route 4
Oxacyclotetradecan-2-one
Reactant of Route 5
Oxacyclotetradecan-2-one
Reactant of Route 6
Oxacyclotetradecan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.